Jionoside A1

Descripción general

Descripción

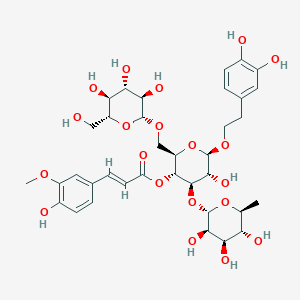

Jionoside A1 is a phenylpropanoid glycoside isolated from the roots of Rehmannia glutinosa, a traditional Chinese medicinal herb. This compound is known for its immune-enhancement and neuroprotective activities, making it a subject of interest in various scientific research fields .

Mecanismo De Acción

Target of Action

Jionoside A1, a substance found in the traditional Chinese herb Rehmannia glutinosa, primarily targets the Nix protein . Nix is a protein that plays a crucial role in mitophagy, a process that removes damaged mitochondria .

Mode of Action

This compound interacts with its target, Nix, to promote mitophagy . This interaction results in the removal of damaged mitochondria, reducing cytotoxic damage and enhancing neurological recovery .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitophagy pathway . By promoting Nix-mediated mitophagy, this compound facilitates the removal of damaged mitochondria, which is crucial in ischemia-reperfusion injury in ischemic stroke .

Pharmacokinetics

It is known that this compound is isolated and purified from the roots of rehmannia glutinosa . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of cytotoxic damage and the enhancement of neurological recovery . By promoting Nix-mediated mitophagy, this compound may reduce ischemic stroke .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the oxygen-glucose deprivation/reperfusion (OGD-Rep) model and the right transient middle cerebral artery occlusion (tMCAO) model were established to study the effects of this compound . .

Análisis Bioquímico

Biochemical Properties

Jionoside A1 has been found to interact with Nix, a protein involved in mitophagy . Mitophagy is a process that removes damaged mitochondria, reducing cytotoxic damage and enhancing neurological recovery .

Cellular Effects

This compound has been shown to have protective effects on SH-SY5Y cells treated with H2O2 . It also promotes Nix-mediated mitophagy, which is crucial in ischemia-reperfusion injury in ischemic stroke .

Molecular Mechanism

The molecular mechanism of this compound involves promoting Nix-mediated mitophagy . This process helps to remove damaged mitochondria, reducing cytotoxic damage and enhancing neurological recovery .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not mentioned in the search results, it’s known that the compound has been used in treatment models like the oxygen-glucose deprivation/reperfusion (OGD-Rep) model and the right transient middle cerebral artery occlusion (tMCAO) model .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Jionoside A1 is typically extracted from the roots of Rehmannia glutinosa. The extraction process involves several steps:

Grinding: The roots are ground into a fine powder.

Solvent Extraction: The powder is then subjected to solvent extraction using ethanol or ethyl acetate.

Filtration and Concentration: The extract is filtered and concentrated under reduced pressure.

Purification: The concentrated extract undergoes purification through column chromatography to isolate this compound.

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification steps but on a larger scale. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

Jionoside A1 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into simpler phenolic compounds.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Reagents such as acyl chlorides and alkyl halides are employed under mild conditions.

Major Products

The major products formed from these reactions include various phenolic derivatives and glycosides, which can have different biological activities .

Aplicaciones Científicas De Investigación

Jionoside A1 has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of phenylpropanoid glycosides.

Comparación Con Compuestos Similares

Similar Compounds

Acteoside: Another phenylpropanoid glycoside with similar immune-enhancement and antioxidant properties.

Echinacoside: Known for its neuroprotective and anti-inflammatory activities.

Verbascoside: Exhibits antioxidant and anti-inflammatory effects.

Uniqueness

Jionoside A1 is unique due to its specific combination of immune-enhancement and neuroprotective activities. Its moderate protective effects on hydrogen peroxide-treated SH-SY5Y cells distinguish it from other similar compounds .

Propiedades

IUPAC Name |

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48O20/c1-15-25(42)27(44)30(47)36(52-15)56-33-31(48)35(50-10-9-17-3-6-18(38)20(40)11-17)54-23(14-51-34-29(46)28(45)26(43)22(13-37)53-34)32(33)55-24(41)8-5-16-4-7-19(39)21(12-16)49-2/h3-8,11-12,15,22-23,25-40,42-48H,9-10,13-14H2,1-2H3/b8-5+/t15-,22+,23+,25-,26+,27+,28-,29+,30+,31+,32+,33+,34+,35+,36-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPZTGRENZINFN-WEDRDYHSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

800.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the potential therapeutic benefit of Jionoside A1 in ischemic stroke?

A1: Research suggests that this compound might help alleviate damage caused by ischemic stroke. A study using both in vitro (oxygen-glucose deprivation/reperfusion model) and in vivo (transient middle cerebral artery occlusion model) models of ischemic stroke demonstrated that this compound treatment reduced the severity of injury []. This protective effect is attributed to its ability to promote mitophagy, a process that removes damaged mitochondria from cells, thereby reducing further damage and promoting neurological recovery [].

Q2: How does this compound promote mitophagy in the context of ischemic stroke?

A2: While the research highlights the positive impact of this compound on mitophagy, the exact mechanism by which it achieves this effect is not fully elucidated within the provided abstracts []. Further research is needed to identify the specific molecular targets and pathways involved in this compound's promotion of mitophagy.

Q3: What is the origin of this compound and what other compounds is it often found with?

A3: this compound is a natural compound found in the roots of Rehmannia glutinosa, a herb used in traditional Chinese medicine [, , , ]. Analysis of Rehmannia glutinosa extracts reveals that this compound often occurs alongside other compounds, including purpureaside C, jionoside B1, acteoside, isoacteoside, and various other iridoid glycosides [, , , ]. This co-occurrence highlights the complex chemical composition of this traditional medicinal herb.

Q4: What analytical techniques are employed to identify and quantify this compound in plant extracts or formulations?

A4: High-performance liquid chromatography coupled with time-of-flight mass spectrometry (UPLC-TOF-MS) is a key analytical technique used for characterizing this compound in complex mixtures like those derived from Rehmannia glutinosa []. This method provides high resolution separation of individual components, while mass spectrometry allows for accurate identification and quantification based on the compound's mass-to-charge ratio.

Q5: Beyond ischemic stroke, are there other potential applications for this compound being investigated?

A5: While the provided research focuses on the role of this compound in ischemic stroke, Rehmannia glutinosa extracts, which contain this compound, have been traditionally used for their immunosuppressive properties []. This suggests that this compound might possess potential in modulating immune responses, but further research is needed to explore this avenue.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2681846.png)

![(3AS,6aS)-hexahydrofuro[3,4-d]isoxazole](/img/structure/B2681848.png)

![N'-(2,4-difluorophenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2681855.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2681856.png)

![N-(4-methoxyphenethyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2681859.png)

![(S)-2-Amino-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)propanoic acid hydrochloride](/img/structure/B2681863.png)

![4-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide](/img/structure/B2681864.png)

![(1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/new.no-structure.jpg)